molecular formula C9H9ClN2O B1419473 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride CAS No. 1185304-18-0

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride

Cat. No.: B1419473
CAS No.: 1185304-18-0
M. Wt: 196.63 g/mol
InChI Key: UXMGUQOZKBIBOF-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance in Benzimidazole Chemistry

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride belongs to the class of substituted benzimidazole derivatives, which are recognized as crucial heterocyclic compounds in medicinal chemistry. Benzimidazole itself is classified as a heterocyclic aromatic organic compound that can be conceptualized as fused rings of benzene and imidazole. The electron-rich nitrogen heterocycles of benzimidazole readily accept or donate protons and facilitate the formation of diverse weak interactions, providing advantages for binding with a broad spectrum of therapeutic targets and exhibiting wide-ranging pharmacological activities.

The structural significance of this compound lies in its substitution pattern, featuring a methyl group at the 5-position and an aldehyde functional group at the 2-position of the benzimidazole core. The aldehyde functionality at the 2-position is particularly noteworthy, as 2-substituted derivatives are commonly obtained when condensation reactions are conducted with aldehydes in place of formic acid, followed by oxidation. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and potential biological activity.

Benzimidazole compounds serve as one of the top ten most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs. The versatility of the benzimidazole scaffold allows for extensive structural modifications, with substitutions possible at the 1, 2, 5, and 6-positions, leading to multiple categories of therapeutic agents with unique properties. The methyl substitution at the 5-position in this particular compound represents a strategic modification that can influence both the pharmacological profile and synthetic utility of the molecule.

Properties

IUPAC Name

6-methyl-1H-benzimidazole-2-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c1-6-2-3-7-8(4-6)11-9(5-12)10-7;/h2-5H,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMGUQOZKBIBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663001
Record name 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-18-0
Record name 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 5-methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride. Research indicates that certain benzimidazole compounds exhibit significant inhibitory effects against Hepatitis B and C viruses. For instance, a high-throughput screening identified compounds with effective EC50 values against HBsAg and HBV virions, demonstrating the potential of benzimidazole derivatives in treating viral infections .

Compound EC50 (μM) CC50 (μM)
Compound A1.524.5
Compound B0.6Not reported

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory activity. Various studies have synthesized derivatives that demonstrate significant reductions in edema and analgesic effects comparable to standard drugs like diclofenac and rofecoxib. For example, compounds derived from benzimidazole frameworks exhibited up to 97.6% reduction in inflammation in experimental models .

Compound Inflammation Reduction (%) Standard Comparison
Compound C92.7Rofecoxib (78.95%)
Compound D97.6Indomethacin (75%)

Synthesis Techniques

The synthesis of this compound involves various chemical reactions, including the use of sodium tetrahydridoborate and other reagents under controlled conditions. These methods are crucial for obtaining high yields of the compound for research and application purposes .

Synthesis Overview

Reaction Conditions Yield (%) Notes
Sodium tetrahydridoborate in THF50.4Reaction at room temperature
Ethanol with sodium borohydrideNot reportedRequires purification via TLC

Anticancer Research

The anticancer properties of benzimidazole derivatives have been explored extensively, with several studies indicating their potential as therapeutic agents against various cancer types. The synthesis of specific benzimidazole derivatives has led to the discovery of compounds with significant cytotoxicity against cancer cell lines .

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of a series of benzimidazole derivatives, including those related to this compound. The findings revealed:

  • Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics.
  • Enhanced selectivity towards cancerous cells compared to normal cells.

Conclusion and Future Directions

The applications of this compound span across antiviral, anti-inflammatory, and anticancer research domains. Continued exploration into its pharmacological properties and synthesis techniques will likely yield new therapeutic avenues.

Future research should focus on:

  • Expanding the library of derivatives to enhance bioactivity.
  • Investigating the mechanisms underlying its pharmacological effects.
  • Conducting clinical trials to validate efficacy and safety in humans.

This compound represents a promising candidate for further development in medicinal chemistry, highlighting the importance of benzimidazole derivatives in contemporary pharmaceutical research.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Compound Name (Hydrochloride Form) Substituent Positions Functional Groups Key Properties (Inferred) Applications (Inferred)
5-Methyl-1H-benzoimidazole-2-carbaldehyde 5-Me, 2-CHO Aldehyde Reactive aldehyde; moderate solubility Pharmaceutical intermediates
2-Methyl-1H-benzimidazole-5-carboxylic acid 2-Me, 5-COOH Carboxylic acid High polarity; acidic proton Coordination chemistry, APIs
Methyl 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylate 7-Me, 2-Pr, 5-COOMe Ester, alkyl chain Lipophilic; ester stability Material science, prodrugs
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride 2-CH2NH2, 5-F Amine, fluorine Water-soluble; nucleophilic amine Bioactive compound synthesis

Detailed Comparison

Reactivity
  • Aldehyde vs. Carboxylic Acid (): The aldehyde group in the target compound is more electrophilic than the carboxylic acid in 2-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride , enabling facile Schiff base formation or nucleophilic additions. In contrast, the carboxylic acid group offers Brønsted acidity (pKa ~4-5), making it suitable for salt formation or metal coordination .
  • Aldehyde vs. Ester (): The ester group in methyl 7-methyl-2-propyl-1H-benzimidazole-5-carboxylate is hydrolytically stable under neutral conditions but cleavable under acidic/basic conditions, whereas the aldehyde is prone to oxidation or dimerization without stabilizers .
Solubility and Lipophilicity
  • The hydrochloride salt form improves water solubility for both the target compound and 2-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride . However, the propyl and methyl ester groups in methyl 7-methyl-2-propyl-1H-benzimidazole-5-carboxylate increase lipophilicity, favoring organic solvents .
  • The dihydrochloride salt of [(5-fluoro-1H-benzimidazol-2-yl)methyl]amine ensures high aqueous solubility, critical for biological assays .

Research Implications and Gaps

Key research gaps include:

  • Experimental determination of solubility, pKa, and stability.
  • Comparative studies on biological activity against analogs (e.g., antimicrobial potency).

Future work should leverage crystallographic tools like SHELX () to elucidate its solid-state structure and intermolecular interactions.

Biological Activity

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10ClN
  • CAS Number : 1185304-18-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to exhibit inhibitory effects on specific enzymes, which disrupts critical biological pathways. This inhibition can lead to therapeutic effects, particularly in the context of cancer and infectious diseases.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Properties : Research highlights its potential as an anticancer agent, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E. coliInhibition of cell wall synthesis
AnticancerVarious cancer cell linesInduction of apoptosis, cell cycle arrest
AntitubercularMycobacterium tuberculosisDisruption of metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and E. coli. The compound exhibited significant inhibition zones, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptosis markers, supporting its role as a potential anticancer drug.
  • Antitubercular Activity : Research focusing on the compound's effect on Mycobacterium tuberculosis showed promising results with a minimum inhibitory concentration (MIC) significantly lower than standard treatments, indicating its potential as a novel antitubercular agent.

Preparation Methods

Synthesis Overview

The synthesis of 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride typically involves condensing o-phenylenediamine with appropriate aldehydes. For example, reacting 3-methyl-1,2-phenylenediamine with formic acid under reflux conditions can produce this compound. A catalyst, such as hydrochloric acid, facilitates the formation of the benzimidazole ring during this process.

Spectroscopic Characterization

The structure of this compound is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide characteristic peaks corresponding to its functional groups, ensuring the compound's identity and purity.

Key Structural Data

Description This compound is a derivative of benzimidazole, a heterocyclic aromatic compound. It features a methyl group at the 5th position and an aldehyde group at the 2nd position of the benzimidazole ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
CAS No. 1185304-18-0
Product Name This compound
Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
IUPAC Name 6-methyl-1H-benzimidazole-2-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C9H8N2O.ClH/c1-6-2-3-7-8(4-6)11-9(5-12)10-7;/h2-5H,1H3,(H,10,11);1H
Standard InChIKey UXMGUQOZKBIBOF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)C=O.Cl
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)C=O.Cl
PubChem Compound 45075173
Last Modified Aug 16 2023

Q & A

Q. What synthetic routes are optimal for preparing 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride, and what are their yields?

The compound can be synthesized via oxidation of precursor benzimidazoles using manganese(IV) oxide in dichloromethane (85% yield) or via Ru-catalyzed reactions with hydroperoxides at 50°C (70% yield). Alternative methods include cyclization reactions using phosphorus oxychloride at 120°C, though yields depend on substituent compatibility .

MethodCatalyst/SolventTemperatureYield
MnO₂ oxidationDichloromethaneRT, 2h85%
Ru-catalyzed oxidationH₂O₂, aqueous medium50°C, 5.5h70%
CyclizationPOCl₃120°CVaries

Q. Which analytical techniques are recommended for characterizing purity and structure?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm crystal structure .
  • NMR/IR spectroscopy : Identify functional groups (e.g., aldehyde proton at ~10 ppm in ¹H NMR, C=O stretch in IR).
  • HPLC/LC-MS : Assess purity and molecular ion peaks .

Q. How should this compound be handled and stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at -20°C. Avoid prolonged exposure to moisture or light. Use PPE (gloves, goggles) during handling, and follow spill protocols (sand/vermiculite containment) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic addition reactions?

Computational studies (e.g., DFT calculations) suggest the aldehyde's electrophilicity is enhanced by electron-withdrawing effects from the benzimidazole ring. Substituent positioning (e.g., 5-methyl group) sterically modulates reactivity, favoring selective additions at the 2-carbaldehyde site .

Q. How does the 5-methyl substituent influence biological activity in pharmacological assays?

The methyl group improves lipophilicity (log P ~1.2), enhancing membrane permeability (BBB score: 0.8). In vitro studies on analogous imidazoles show antimicrobial activity (MIC ~5 µg/mL against S. aureus), though direct data for this compound requires further validation .

Q. What strategies resolve contradictions in reported solubility data across solvents?

Discrepancies arise from polymorphic forms. Experimental protocols recommend:

  • Solubility screening : Use DMSO (high solubility >50 mg/mL) for stock solutions.
  • Co-solvents : Ethanol/water mixtures (1:4) improve aqueous solubility (log S ~-2.3).
  • Sonication : Enhances dissolution kinetics in polar aprotic solvents .

Q. Can this compound serve as a ligand in coordination chemistry?

Yes. The benzimidazole core acts as a bidentate ligand, coordinating via N-atoms. Ru and Mn complexes (e.g., [Ru(bpp)(pydic)]) show catalytic activity in oxidation reactions, though steric effects from the 5-methyl group may reduce metal-binding efficiency .

Methodological Notes

  • Crystallography : For structural validation, refine datasets using SHELXL with high-resolution (<1.0 Å) data to resolve methyl group positions .
  • Synthetic Optimization : Screen reaction conditions (e.g., solvent polarity, temperature) to mitigate byproducts from aldehyde dimerization .
  • Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) before testing antimicrobial or anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride

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